Cas no 1909318-82-6 (4-iodo-1,2-thiazole-3-carboxylic acid)

4-Iodo-1,2-thiazole-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing more complex thiazole-based frameworks. The iodine substituent enhances reactivity, enabling cross-coupling reactions such as Suzuki or Sonogashira couplings, while the carboxylic acid group allows for further functionalization via esterification or amidation. Its high purity and stability under standard conditions make it suitable for pharmaceutical and agrochemical research, where precise molecular modifications are critical. The compound is typically handled under inert conditions to preserve its reactivity.
4-iodo-1,2-thiazole-3-carboxylic acid structure
1909318-82-6 structure
商品名:4-iodo-1,2-thiazole-3-carboxylic acid
CAS番号:1909318-82-6
MF:
メガワット:
MDL:MFCD29060326
CID:4628984
PubChem ID:53973756

4-iodo-1,2-thiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-iodo-1,2-thiazole-3-carboxylic acid
    • MDL: MFCD29060326

4-iodo-1,2-thiazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
AT21161-0.25/G
4-IODOISOTHIAZOLE-3-CARBOXYLIC ACID
1909318-82-6 95%
0.25g
$290 2023-09-19
Ambeed
A858128-1g
4-Iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
1g
$740.0 2024-04-22
Enamine
EN300-253725-2.5g
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
2.5g
$1454.0 2024-06-19
A2B Chem LLC
AW43190-100mg
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
100mg
$503.00 2024-04-20
1PlusChem
1P01C3H2-50mg
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
50mg
$269.00 2024-06-17
Enamine
EN300-253725-1g
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
1g
$743.0 2023-09-14
Enamine
EN300-253725-5g
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
5g
$2152.0 2023-09-14
1PlusChem
1P01C3H2-250mg
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
250mg
$516.00 2024-06-17
1PlusChem
1P01C3H2-500mg
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
500mg
$778.00 2024-06-17
Enamine
EN300-253725-10g
4-iodo-1,2-thiazole-3-carboxylic acid
1909318-82-6 95%
10g
$3191.0 2023-09-14

4-iodo-1,2-thiazole-3-carboxylic acid 関連文献

4-iodo-1,2-thiazole-3-carboxylic acidに関する追加情報

Recent Advances in the Application of 4-iodo-1,2-thiazole-3-carboxylic acid (CAS: 1909318-82-6) in Chemical Biology and Pharmaceutical Research

The compound 4-iodo-1,2-thiazole-3-carboxylic acid (CAS: 1909318-82-6) has recently emerged as a significant building block in medicinal chemistry and chemical biology research. This heterocyclic scaffold has attracted considerable attention due to its versatile reactivity profile and potential applications in drug discovery. Recent studies have demonstrated its utility as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-iodo-1,2-thiazole-3-carboxylic acid as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The iodine moiety at the 4-position allows for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the thiazole core structure. Researchers successfully developed a series of potent and selective BTK inhibitors with improved pharmacokinetic properties, demonstrating the compound's value in targeted cancer therapy development.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of 4-iodo-1,2-thiazole-3-carboxylic acid into novel antibacterial agents targeting Gram-positive pathogens. The thiazole ring system was found to enhance membrane penetration while the carboxylic acid group facilitated interactions with bacterial target proteins. This study demonstrated particularly promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The compound has also shown potential in radiopharmaceutical applications. A 2024 study in Nuclear Medicine and Biology explored the use of 4-iodo-1,2-thiazole-3-carboxylic acid as a precursor for radioiodination, taking advantage of the readily replaceable iodine atom for the introduction of radioactive isotopes. This approach enabled the development of novel PET tracers for imaging protein-protein interactions in cancer cells.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to 4-iodo-1,2-thiazole-3-carboxylic acid production. A 2023 Green Chemistry publication described an improved catalytic system for the direct iodination of thiazole derivatives, reducing the need for hazardous reagents and improving overall yields. These methodological improvements are expected to facilitate broader adoption of this building block in pharmaceutical research.

Ongoing research continues to explore the full potential of 4-iodo-1,2-thiazole-3-carboxylic acid in drug discovery. Current investigations include its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting cysteine residues. The unique electronic properties of the iodothiazole moiety, combined with the versatility of the carboxylic acid functionality, make this compound particularly valuable for addressing challenging drug targets.

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Amadis Chemical Company Limited
(CAS:1909318-82-6)4-iodo-1,2-thiazole-3-carboxylic acid
A1004640
清らかである:99%
はかる:1g
価格 ($):666.0